ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate
Overview
Description
Ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is also known by several synonyms, including ethyl tetrahydropyran-4-ylacetate and ethyl 2-oxan-4-yl acetate . This compound is characterized by a tetrahydropyran ring attached to an ethyl acetate group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate can be synthesized through various methods. One common approach involves the reaction of tetrahydropyran with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. Catalysts and automated systems are employed to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
Ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of bioactive compounds with potential therapeutic properties.
Industry: The compound is utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in various biochemical reactions . The tetrahydropyran ring and ester group play crucial roles in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate can be compared with similar compounds such as:
Tetrahydropyran: A simpler structure with a six-membered ring containing one oxygen atom.
Ethyl acetate: A common ester with a simpler structure lacking the tetrahydropyran ring.
2H-Pyran: An unsaturated analog of tetrahydropyran with two double bonds.
The uniqueness of this compound lies in its combination of the tetrahydropyran ring and ethyl acetate group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
ethyl 2-(oxan-4-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-13-9(11)8(10)7-3-5-12-6-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGLWLOBDWYVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861160-58-9 | |
Record name | ethyl 2-(oxan-4-yl)-2-oxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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